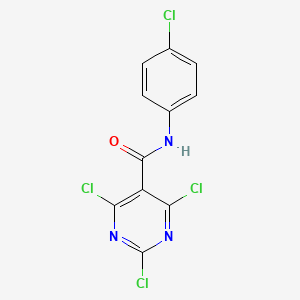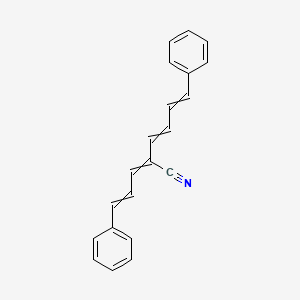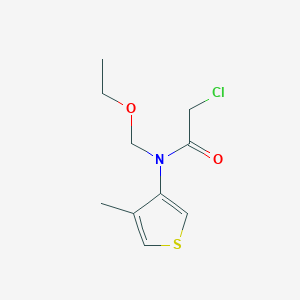
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiolylidene group, a tert-butyl group, and a sulfanium iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide typically involves the reaction of 4-tert-butyl-2H-1,3-dithiol-2-one with methyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent or non-covalent interactions. The pathways involved may include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A compound with similar reactivity and used in organic synthesis.
Malonic acid: Another dicarboxylic acid with comparable chemical properties.
Dimethyl malonate: Similar in structure and used in similar synthetic applications.
Uniqueness
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89769-52-8 |
|---|---|
Formule moléculaire |
C8H13IS3 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
4-tert-butyl-2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C8H13S3.HI/c1-8(2,3)6-5-10-7(9-4)11-6;/h5H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XXMDRCWSFCPVFH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=C[S+]=C(S1)SC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)



![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)


![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)

![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)

